molecular formula C21H24N2 B12880546 Benzenemethanamine, N,N-diethyl-4-(5-phenyl-1H-pyrrol-3-yl)- CAS No. 862201-36-3

Benzenemethanamine, N,N-diethyl-4-(5-phenyl-1H-pyrrol-3-yl)-

Cat. No.: B12880546
CAS No.: 862201-36-3
M. Wt: 304.4 g/mol
InChI Key: CHQRCFHPHPHSFB-UHFFFAOYSA-N
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Description

N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine is a synthetic organic compound that belongs to the class of substituted pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a phenyl group attached to the pyrrole ring, which is further connected to an ethanamine moiety through a benzyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalytic amount of iron (III) chloride.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.

    Formation of the Benzyl Linkage: The benzyl linkage is formed by reacting the phenyl-substituted pyrrole with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Ethanamine Moiety: Finally, the ethanamine moiety is introduced through a reductive amination reaction using ethylamine and sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the benzyl linkage or the ethanamine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the phenyl ring using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of N-ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine derivatives with reduced functional groups.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

  • N-Methyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)methanamine
  • N-Propyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)propanamine
  • N-Butyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)butanamine

Comparison:

  • Structural Differences: The primary difference lies in the alkyl chain length attached to the nitrogen atom. N-Ethyl-N-(4-(5-phenyl-1H-pyrrol-3-yl)benzyl)ethanamine has an ethyl group, while the similar compounds have methyl, propyl, or butyl groups.
  • Chemical Properties: These structural differences can lead to variations in solubility, reactivity, and biological activity.
  • Biological Activity: The length of the alkyl chain can influence the compound’s ability to interact with biological targets, potentially altering its pharmacological profile.

Properties

CAS No.

862201-36-3

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

N-ethyl-N-[[4-(5-phenyl-1H-pyrrol-3-yl)phenyl]methyl]ethanamine

InChI

InChI=1S/C21H24N2/c1-3-23(4-2)16-17-10-12-18(13-11-17)20-14-21(22-15-20)19-8-6-5-7-9-19/h5-15,22H,3-4,16H2,1-2H3

InChI Key

CHQRCFHPHPHSFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C2=CNC(=C2)C3=CC=CC=C3

Origin of Product

United States

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